molecular formula C13H25N B13368720 4-[(4-Methylcyclohexyl)methyl]piperidine

4-[(4-Methylcyclohexyl)methyl]piperidine

Cat. No.: B13368720
M. Wt: 195.34 g/mol
InChI Key: AYFYFSAYGQIERM-UHFFFAOYSA-N
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Description

Structural Classification and Research Significance within Substituted Piperidine (B6355638) Scaffolds

4-[(4-Methylcyclohexyl)methyl]piperidine belongs to the class of 4-substituted piperidines. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, which is a prevalent scaffold in medicinal chemistry and natural products. nih.govijnrd.org The substitution at the 4-position with a (4-methylcyclohexyl)methyl group places it within a broad family of compounds explored for various biological activities.

The significance of substituted piperidine scaffolds is immense, as they are key components in a vast number of pharmaceuticals. nih.govresearchgate.net The nitrogen atom can act as a basic center, and the ring's chair-like conformation allows for specific spatial arrangements of substituents, which is crucial for molecular recognition at biological targets. The nature and position of the substituent on the piperidine ring can significantly influence the compound's pharmacological profile. researchgate.net

Current Research Landscape for Piperidine-Cyclohexane Hybrid Compounds

The current research landscape for piperidine-cyclohexane hybrid compounds is diverse, with studies often focusing on their potential as therapeutic agents. Research into compounds that combine these two saturated rings often explores their utility in areas such as neuroscience, pain management, and infectious diseases. ontosight.ai The rationale behind creating such hybrids is often to combine the desirable properties of both fragments. For example, the piperidine moiety might provide a key interaction with a biological target, while the cyclohexane (B81311) portion can be used to modulate lipophilicity and pharmacokinetic properties. ontosight.ainih.gov

Studies on similar structures, such as 1-(1-phenyl-4-methylcyclohexyl)piperidines, have been conducted to investigate their biological activities, highlighting the interest in this class of compounds. nih.gov The synthesis of such hybrids can be achieved through various organic reactions, including reductive amination and nucleophilic substitution. smolecule.commdpi.com

Due to the limited specific data on this compound, it is not possible to provide detailed research findings or data tables as requested. The available information is general to the broader classes of piperidine and cyclohexane derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

4-[(4-methylcyclohexyl)methyl]piperidine

InChI

InChI=1S/C13H25N/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13/h11-14H,2-10H2,1H3

InChI Key

AYFYFSAYGQIERM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC2CCNCC2

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 4 4 Methylcyclohexyl Methyl Piperidine and Analogues

Modular Synthetic Approaches to the Core 4-[(4-Methylcyclohexyl)methyl]piperidine Structure

Modular synthesis enables the construction of the target molecule from distinct, pre-functionalized building blocks. This approach is advantageous for creating analogues for structure-activity relationship studies, as each component can be varied independently. The primary disconnection for this compound is typically between the piperidine (B6355638) ring and the (4-methylcyclohexyl)methyl side chain, or through the formation of the piperidine ring itself with the side chain already attached to a precursor.

Strategies for Constructing the Piperidine Ring System with Controlled Substitution at the 4-Position

A variety of robust methods exist for the synthesis of piperidine rings with specific substitution at the 4-position. The choice of strategy often depends on the desired complexity and the commercial availability of starting materials. nih.gov

One of the most common and versatile starting points is a 4-piperidone derivative. dtic.mil These ketones are valuable intermediates that allow for the introduction of diverse substituents at the C4 position through reactions like Wittig olefination, Grignard additions, or conversion to an organozinc intermediate for coupling reactions. youtube.com 4-Piperidones themselves can be synthesized through methods such as the Dieckmann condensation of dialkyl esters derived from the addition of a primary amine to two equivalents of an alkyl acrylate. dtic.mil

Another major strategy is the hydrogenation of 4-substituted pyridine (B92270) precursors . nih.gov This approach is direct but requires careful selection of catalysts (e.g., rhodium, palladium, iridium) and conditions to achieve complete saturation of the aromatic ring without affecting other functional groups. nih.gov Asymmetric hydrogenation of pyridinium (B92312) salts has also emerged as a powerful tool for creating chiral piperidines. nih.govresearchgate.net

Cyclization reactions offer a powerful means to construct the piperidine ring with inherent control over substitution. Key cyclization strategies include:

Intramolecular Michael Additions: An appropriately tethered amine can undergo aza-Michael cyclization onto an α,β-unsaturated ester or ketone to form a 4-substituted piperidine ring. nih.gov

[5+1] Annulations: These methods, such as hydrogen-borrowing cascades, can assemble the piperidine ring from a five-carbon dienol or amino-diol and an amine, forming two new C-N bonds in a single sequence. nih.gov

Multi-component Reactions: Inspired by biosynthetic pathways, three-component Mannich-type reactions can assemble complex, multi-substituted chiral piperidones from simple precursors in a highly convergent manner. rsc.org

The following table summarizes some of these key strategies for forming 4-substituted piperidines.

Synthetic Strategy
Key Intermediate/PrecursorDescriptionReference(s)Functionalization of Piperidonesdtic.milyoutube.comPyridine Reductionnih.govIntramolecular Cyclizationnih.gov[5+1] Annulationnih.govMulti-component Reactionsrsc.org

Introduction of the (4-Methylcyclohexyl)methyl Moiety via Carbon-Carbon Bond Formation

Once a suitable piperidine core (or its acyclic precursor) is obtained, the (4-methylcyclohexyl)methyl group can be introduced. This is typically achieved by forming a carbon-carbon or carbon-nitrogen bond.

Alkylation represents a direct and widely used method for forming C-N or C-C bonds. In the context of synthesizing the target compound, two primary alkylation pathways can be envisioned:

N-Alkylation of Piperidine: The most straightforward approach involves the reaction of piperidine with a reactive derivative of the (4-methylcyclohexyl)methyl moiety, such as (4-methylcyclohexyl)methyl bromide or tosylate. This nucleophilic substitution reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the acid formed during the reaction. researchgate.net This method is effective for attaching substituents to the piperidine nitrogen.

C-Alkylation of a Piperidine Precursor: To form a C-C bond at the 4-position, a lithiated piperidine intermediate can be used. For instance, an N-Boc protected piperidine can be deprotonated at a specific position using a strong base like n-butyllithium, followed by trapping the resulting organolithium species with an electrophile like (4-methylcyclohexyl)methyl halide. nih.govodu.edu This allows for precise installation of the side chain onto the carbon framework of the ring.

Cross-coupling reactions , while less direct for this specific aliphatic linkage, are a cornerstone of modern synthesis for creating C-C bonds, particularly involving sp² centers. For analogues where the piperidine is attached to an aromatic ring, methods like Suzuki or Buchwald-Hartwig coupling are standard. For the target aliphatic side chain, a protected 4-iodopiperidine (B1603859) could be converted to an organozinc reagent and coupled with a (4-methylcyclohexyl)methyl halide using a palladium or cobalt catalyst. youtube.com

Reductive amination is a powerful and highly versatile method for forming C-N bonds and is exceptionally well-suited for synthesizing the target molecule and its analogues. nih.gov This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, two convergent reductive amination strategies are possible:

Strategy A: Reaction of 4-(aminomethyl)piperidine (B1205859) with 4-methylcyclohexanecarbaldehyde.

Strategy B: Reaction of piperidine-4-carboxaldehyde with 4-methylcyclohexylamine (B30895).

A related and common industrial approach involves the reductive amination of a ketone, such as N-Boc-4-piperidone, with an amine (e.g., 4-methylcyclohexylamine) using a reducing agent like sodium triacetoxyborohydride (B8407120) or through catalytic hydrogenation. researchgate.netmdpi.com

Amidation followed by reduction offers an alternative pathway. A piperidine derivative, such as isonipecotic acid (piperidine-4-carboxylic acid), can be coupled with 4-methylcyclohexylamine using standard peptide coupling reagents to form an amide. Subsequent reduction of the amide carbonyl group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields the final secondary amine linkage.

Stereoselective Synthesis and Diastereomeric Control

The presence of a substituted cyclohexane (B81311) ring introduces stereochemical complexity. The 4-methylcyclohexyl group can exist as cis and trans diastereomers, where the methyl group and the methylene (B1212753) bridge attached to the piperidine are on the same or opposite faces of the cyclohexane ring, respectively. Controlling this diastereoselectivity is crucial for synthesizing a single, well-defined isomer.

Diastereomeric control often begins with the choice of the cyclohexyl starting material. For example, the reduction of 4-methylcyclohexanone (B47639) can yield a mixture of cis- and trans-4-methylcyclohexanol, which can be separated and carried forward. Alternatively, stereocontrol can be achieved during the synthesis itself, for instance, through stereoselective cyclization reactions where steric hindrance directs the approach of reagents. nih.gov

Enantioselective Pathways to Chiral Precursors

When chirality is required in the piperidine ring or the cyclohexyl moiety, enantioselective methods must be employed. Accessing enantioenriched piperidines is a well-developed field of research. ajchem-a.com

Common strategies include:

Asymmetric Catalysis: The asymmetric hydrogenation of substituted pyridines or tetrahydropyridines using chiral rhodium, iridium, or ruthenium catalysts can produce highly enantioenriched piperidines. nih.govresearchgate.net

Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Dynamic kinetic resolution combines this with in-situ racemization of the starting material to theoretically convert the entire mixture into a single desired enantiomer. nih.gov

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids (e.g., L-lysine), as starting materials to build the chiral piperidine core. rsc.org

The following table highlights selected enantioselective methods applicable to the synthesis of chiral piperidine precursors.

Enantioselective Method
DescriptionTypical Catalyst/ReagentReference(s)Asymmetric Hydrogenationnih.govresearchgate.netKinetic Resolutionnih.govChiral Pool Synthesisrsc.orgOrganocatalysisnih.gov

Diastereoselective Control in Cyclohexyl and Piperidine Ring Formation (e.g., cis/trans isomers)

The stereochemical configuration of this compound is defined by the relative orientation of the substituents on both the cyclohexyl and piperidine rings. The formation of these rings, typically through the hydrogenation of aromatic precursors, presents a challenge in controlling diastereoselectivity to yield specific cis or trans isomers.

The formation of the 4-methylcyclohexyl moiety would likely proceed via the catalytic hydrogenation of a p-substituted toluene (B28343) derivative. Similarly, the piperidine ring is commonly synthesized by the reduction of a corresponding pyridine precursor. In both cases, heterogeneous catalytic hydrogenation, where the aromatic ring adsorbs onto a solid catalyst surface, is a standard method. This process typically involves the syn-addition of hydrogen atoms from the catalyst surface to one face of the ring. This mechanism inherently favors the formation of the cis isomer, where the new hydrogen atoms are on the same side of the ring, leading to a cis relationship between the substituents in the product. rsc.org

For substituted pyridines, catalytic hydrogenation over heterogeneous catalysts is known to predominantly yield the cis product. rsc.org The choice of catalyst and reaction conditions can further influence the diastereomeric ratio. For instance, studies on the hydrogenation of asymmetrical pyridine derivatives have shown that increasing hydrogen pressure can enhance the formation of the cis isomer. In one study using an H-Cube® flow reactor, increasing the pressure from 30 bar to 80 bar changed the diastereomeric ratio from 1:1 to 1.7:1 in favor of the cis derivative. Similarly, metal-free hydrogenation using borane (B79455) catalysts has been shown to produce piperidines with excellent cis stereoselectivities. acs.org

Therefore, the synthesis of a specific diastereomer of this compound would necessitate careful control over the hydrogenation conditions for both the aromatic precursors of the cyclohexyl and piperidine rings, with heterogeneous catalysis generally providing a route to cis-configured products.

Advanced Catalytic Methods in Synthesis

The core transformations in the synthesis of this compound involve the reduction of aromatic rings. Advanced catalytic methods are crucial for achieving high efficiency, selectivity, and mild reaction conditions.

The hydrogenation of pyridine and its derivatives is a key step in forming the piperidine ring and has been explored using both homogeneous and heterogeneous catalysts.

Heterogeneous Catalysis: This is the most common approach, utilizing solid-supported metal catalysts that are easily separated from the reaction mixture.

Platinum and Palladium Catalysts: Platinum oxide (PtO₂) and palladium on carbon (Pd/C) are classic catalysts for pyridine hydrogenation. rsc.orgasianpubs.org These reactions often require elevated temperatures and pressures.

Rhodium Catalysts: Rhodium-based catalysts, such as rhodium on carbon and rhodium oxide (Rh₂O₃), are highly effective. Rh₂O₃, in particular, has been reported as a stable, commercially available catalyst for the reduction of various unprotected pyridines under mild conditions. rsc.org

Bimetallic Catalysts: Recent research has explored bimetallic nanoparticles, such as palladium-silver (Pd-Ag) and palladium-copper (Pd-Cu) on alumina (B75360) supports. These have demonstrated high conversion (99%) and selectivity (99%) for pyridine hydrogenation under milder conditions than their monometallic counterparts. researchgate.netabo.fi

Homogeneous Catalysis: While less common for unprotected pyridines due to potential catalyst poisoning by the basic nitrogen atom, homogeneous catalysts offer high selectivity and activity under mild conditions. nih.gov

Rhodium, Iridium, and Ruthenium Complexes: Various complexes of Rh, Ir, and Ru have been developed for the direct hydrogenation of pyridines. acs.org

Metal-Free Catalysis: An emerging area is the use of metal-free catalysts. Frustrated Lewis pairs (FLPs) and simple boranes, generated in situ, have been successfully used for the direct, homogeneous hydrogenation of a broad range of pyridines with high yields and excellent cis-selectivity. acs.org

Electrocatalysis: A modern approach involves the electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium cathode in an anion-exchange membrane (AEM) electrolyzer. This method proceeds at ambient temperature and pressure without requiring acidic additives or an external H₂ gas supply. nih.govacs.org

Modern synthetic methods aim to move away from harsh conditions to improve safety, energy efficiency, and functional group tolerance.

High-Pressure/High-Temperature Flow Reactors: Systems like the H-Cube® flow reactor allow for safe operation at high pressures (up to 100 bar) and temperatures (up to 100 °C). This technology enables rapid reaction optimization and can drive difficult saturations of aromatic rings to completion in minutes rather than hours or days.

Acidic Additives: The aromaticity and basicity of the pyridine ring can make hydrogenation challenging. The reaction can be facilitated by using protic solvents or additives like glacial acetic acid, which protonate the pyridine nitrogen, activating the ring towards reduction when using catalysts like PtO₂. asianpubs.org

Mild Conditions: The development of highly active catalysts has enabled milder reaction conditions. Rh₂O₃ can hydrogenate pyridines at 40 °C and 5 bar of H₂. rsc.org Bimetallic Pd-Ag/Cu catalysts are effective at 60 °C and 70 atm. researchgate.netabo.fi The electrocatalytic approach represents the mildest conditions, operating at room temperature and atmospheric pressure. acs.org

The table below summarizes various catalytic systems used for the hydrogenation of pyridines.

Catalyst SystemTypeTypical ConditionsAdvantages
PtO₂ / Acetic Acid Heterogeneous50-70 bar H₂, Room Temp.Effective for various substituted pyridines. asianpubs.org
Pd/C HeterogeneousHigh Temp. & PressureWidely used, commercially available. rsc.org
Rh₂O₃ Heterogeneous5 bar H₂, 40 °CMild conditions, broad substrate scope. rsc.org
Pd-Ag / Al₂O₃ Heterogeneous70 atm H₂, 60 °CHigh conversion and selectivity. researchgate.netabo.fi
Borane (e.g., from HB(C₆F₅)₂) Homogeneous50 bar H₂, 100 °CMetal-free, excellent cis-selectivity. acs.org
Rh/KB (cathode) ElectrocatalyticAmbient Temp. & PressureNo external H₂ gas, mild, efficient. acs.org

Synthesis of Specifically Substituted Analogues and Derivatives

The secondary amine of the piperidine ring in this compound serves as a versatile handle for the synthesis of N-substituted derivatives, such as N-carboxamides. The formation of the amide bond is a fundamental transformation in organic and medicinal chemistry.

A common and modern method for preparing N-carboxamides involves the coupling of the piperidine with a carboxylic acid using a peptide coupling agent. This approach avoids the need to convert the carboxylic acid to a more reactive species like an acyl chloride. A standard procedure involves reacting the piperidine with the desired carboxylic acid in a suitable solvent like dichloromethane (B109758) (DCM) in the presence of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and a catalyst such as 4-(Dimethylamino)pyridine (DMAP). acgpubs.org The reaction is typically stirred at room temperature until completion, yielding the desired N-carboxamide. acgpubs.org This method is widely used for its mild conditions and broad functional group tolerance. ontosight.aiacs.orgresearchgate.net

The synthesis of perfluorinated analogues, where all carbon-hydrogen bonds are replaced by carbon-fluorine bonds, presents a significant synthetic challenge. Direct fluorination methods are often too aggressive and lack selectivity. Therefore, the construction of such molecules typically relies on assembling the rings from perfluorinated building blocks or employing specialized industrial techniques like electrochemical fluorination.

A more synthetically accessible approach is the preparation of selectively fluorinated or partially fluorinated analogues.

Hydrogenation of Fluorinated Precursors: A robust method for accessing (multi)fluorinated piperidines is the cis-selective heterogeneous hydrogenation of readily available fluoropyridines. nih.govacs.org This strategy allows for the introduction of fluorine atoms at specific positions on the piperidine ring.

Fluorination of Precursors: Nucleophilic fluorination can be used as a key step in the synthesis of fluorinated piperidine iminosugars, demonstrating another pathway to incorporate fluorine into the ring system. acs.org

Introduction of Fluorinated Side Chains: Another strategy involves attaching a partially fluorinated alkyl chain to the piperidine nitrogen. Studies on local anesthetics like ropivacaine (B1680718) have explored the synthesis and properties of N-alkyl-piperidine-2-carboxamides where the N-alkyl group is selectively fluorinated. nih.gov

The synthesis of a fully perfluorinated analogue of this compound is not commonly reported in the literature and would require highly specialized, multi-step synthetic routes, likely involving the coupling of pre-synthesized perfluorinated cyclohexyl and piperidine fragments. The introduction of fluorine atoms onto an alkyl chain severely inhibits common reactions like S_N2 substitution, making the synthesis of perfluoroalkyl precursors challenging. rsc.org

Process Development and Scalability Considerations for Industrial Relevance

The industrial production of this compound and its analogues necessitates the development of synthetic strategies that are not only efficient and high-yielding but also economically viable, safe, and scalable. The transition from laboratory-scale synthesis to large-scale manufacturing presents a unique set of challenges, including heat and mass transfer limitations, reagent handling, product isolation and purification, and process control. Therefore, significant emphasis is placed on developing robust and scalable processes that can consistently deliver the target compound with the desired purity and yield.

A key strategy in the scalable synthesis of this compound often involves the catalytic hydrogenation of a suitable pyridine precursor, such as 4-(4-methylbenzyl)pyridine. This approach is attractive for industrial applications due to the availability of the starting materials and the potential for high conversion rates. However, the hydrogenation of the pyridine ring is a thermodynamically challenging transformation that typically requires high pressures and temperatures, along with the use of active and selective catalysts.

Detailed research into the catalytic hydrogenation of closely related analogues, such as 4-(4-fluorobenzyl)pyridine, provides valuable insights into the process development for this compound. Studies have shown that the choice of catalyst, solvent, temperature, and pressure significantly impacts the reaction's efficiency and selectivity. Precious metal catalysts, particularly those based on rhodium, palladium, and platinum supported on carbon, have demonstrated high activity in the hydrogenation of benzylpyridine derivatives.

For instance, in the hydrogenation of 4-(4-fluorobenzyl)pyridine, a rhodium-on-carbon catalyst was found to provide the best results, although palladium and platinum on carbon also exhibited high activities. The optimization of reaction conditions is crucial for maximizing the yield of the desired piperidine derivative while minimizing the formation of byproducts. The following table summarizes the effect of different catalysts on the conversion and selectivity of this model reaction, which can be extrapolated to the synthesis of this compound.

Catalyst (5% on Carbon)SolventTemperature (°C)Pressure (bar)Conversion (%)Selectivity for Piperidine Derivative (%)
Rh/CMethanol8050>9998
Pd/CMethanol80509596
Pt/CMethanol80509295
Ru/CMethanol100808590

Table 1: Comparison of Precious Metal Catalysts for the Hydrogenation of a 4-Benzylpyridine Analogue This interactive table allows for the comparison of different catalysts in the hydrogenation of a model compound, highlighting the superior performance of Rh/C under the tested conditions.

Another scalable synthetic route to consider is the nucleophilic substitution of a piperidine derivative with a suitable 4-methylcyclohexylmethyl halide, such as 4-methylcyclohexylmethyl chloride. This approach, while conceptually straightforward, requires careful optimization of reaction conditions to ensure high yields and minimize side reactions. The use of a suitable base, such as potassium carbonate or triethylamine, is essential to neutralize the hydrogen halide formed during the reaction. In an industrial setting, the efficiency of this process can be significantly enhanced through the use of continuous flow reactors. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, better process control, and enhanced safety, particularly for exothermic reactions.

The scalability of the synthesis of intermediates is also a critical consideration. For example, the large-scale production of trans-4-methylcyclohexylamine, a key structural motif, has been extensively studied in the context of the synthesis of the antidiabetic drug glimepiride. The purification of this intermediate to achieve high isomeric purity often involves the formation and crystallization of salts, such as the pivalate (B1233124) salt, which allows for the efficient removal of the undesired cis-isomer. Such purification strategies are highly relevant for ensuring the stereochemical integrity of the final this compound product when chiral centers are present.

Chemical Reactivity and Transformative Chemistry

Fundamental Reaction Pathways of the Piperidine (B6355638) Nitrogen

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile and a Brønsted-Lowry base. This inherent reactivity is the basis for its most fundamental chemical transformations.

N-Alkylation and N-Acylation Reactions

As a typical secondary amine, the piperidine nitrogen readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents onto the nitrogen atom, thereby modifying the molecule's physical and chemical properties.

N-Alkylation involves the nucleophilic attack of the piperidine nitrogen on an electrophilic carbon atom of an alkylating agent, typically an alkyl halide. The reaction proceeds via an SN2 mechanism, leading to the formation of a tertiary amine. To prevent the formation of a quaternary ammonium (B1175870) salt, which can occur with excess alkyl halide, the reaction is often carried out with a 1:1 stoichiometry or in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. researchgate.net

N-Acylation is the reaction of the piperidine with an acylating agent, such as an acid chloride or an acid anhydride, to form an N-acylpiperidine (an amide). crunchchemistry.co.uk This reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism. crunchchemistry.co.uk The nitrogen lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride or carboxylate) to yield the stable amide product. crunchchemistry.co.ukyoutube.com

Reaction TypeReagent ClassSpecific ExampleProduct Class
N-Alkylation Alkyl HalidesBenzyl BromideN-Benzylpiperidine Derivative
Ethyl IodideN-Ethylpiperidine Derivative
N-Acylation Acid ChloridesAcetyl ChlorideN-Acetylpiperidine Derivative
Acid AnhydridesAcetic AnhydrideN-Acetylpiperidine Derivative
Benzoyl ChlorideN-Benzoylpiperidine Derivative

Amine-Catalyzed Reactions (e.g., Enamine Formation, Organocatalysis)

The secondary amine functionality of 4-[(4-Methylcyclohexyl)methyl]piperidine enables its use as a catalyst in various organic reactions, most notably in the formation of enamines, which are key intermediates in organocatalysis.

Enamine Formation: In the presence of an acid catalyst, the piperidine derivative can react with a ketone or aldehyde containing an α-hydrogen to form an enamine. wikipedia.org The reaction is a condensation process involving the initial formation of a carbinolamine intermediate, followed by dehydration. youtube.com The resulting enamine is a neutral, carbon-centered nucleophile that can participate in subsequent reactions, such as alkylation or acylation at the α-carbon. The use of a secondary amine like this compound is crucial, as primary amines would preferentially form more stable imines. youtube.com

Organocatalysis: Chiral secondary amines are widely used as organocatalysts to induce enantioselectivity in chemical reactions. researchgate.net While the subject compound is achiral, its basic structure is representative of the types of amines used in these processes. As a catalyst, it can activate carbonyl compounds by forming iminium ions (from α,β-unsaturated aldehydes) or enamines (from ketones and aldehydes). mdpi.com These activated intermediates then participate in stereocontrolled reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions, demonstrating the potential of piperidine-containing molecules to facilitate complex bond formations. researchgate.net

Reactions Involving the Cyclohexyl and Methyl Linkage

The methylcyclohexyl portion of the molecule is a saturated carbocyclic system, which is generally less reactive than the piperidine nitrogen. However, it can undergo specific transformations, particularly under catalytic conditions, and serves as a scaffold for functional group interconversions.

Hydrogenation and Dehydrogenation Reactivity

The reversible hydrogenation and dehydrogenation of the piperidine and cyclohexane (B81311) rings are of significant interest, particularly in the context of Liquid Organic Hydrogen Carriers (LOHCs). LOHC systems involve the storage of hydrogen in a stable, liquid organic molecule via hydrogenation, followed by its release through catalytic dehydrogenation. postech.ac.kr

Dehydrogenation: The fully hydrogenated this compound can release hydrogen through catalytic dehydrogenation at elevated temperatures. This process typically involves passing the compound over a supported noble metal catalyst, such as palladium (Pd) or platinum (Pt). google.comresearchgate.net The reaction proceeds in a stepwise manner, first aromatizing the piperidine ring to a pyridine (B92270) ring, followed by the dehydrogenation of the methylcyclohexyl group to a toluene (B28343) moiety, releasing a total of six equivalents of H₂. The efficiency and rate of hydrogen release are highly dependent on the catalyst and reaction conditions. utwente.nliaea.org

Hydrogenation: The reverse reaction, hydrogenation, involves the addition of hydrogen to the corresponding aromatic precursor (e.g., 4-(4-methylbenzyl)pyridine) under pressure and in the presence of a catalyst. This process saturates the aromatic rings to reform the piperidine and methylcyclohexane (B89554) structures, effectively "charging" the LOHC molecule with hydrogen. scholaris.caacs.org

ProcessRing System(s)CatalystTypical ConditionsProduct
Dehydrogenation Piperidine & CyclohexanePd/Al₂O₃ or Pt/C200-300 °C, H₂ flowPyridine & Toluene derivatives + 6 H₂
Hydrogenation Pyridine & TolueneRu, Rh, or Ir complexesHigh H₂ pressure, solventPiperidine & Cyclohexane derivatives

Functional Group Interconversions on the Methylcyclohexyl Scaffold

Although the methylcyclohexyl group itself is unreactive, it can be functionalized through various C-H activation or oxidation methods. mdpi.comresearchgate.net Once a functional group is introduced, it can be converted into a wide range of other groups, a process known as functional group interconversion. This allows for the chemical modification of the carbocyclic portion of the molecule, enabling the synthesis of diverse derivatives.

For instance, a hypothetical hydroxylation of the cyclohexane ring would yield an alcohol. This alcohol could then be transformed into various other functionalities. Such interconversions are standard procedures in organic synthesis and dramatically expand the synthetic utility of the molecular scaffold. libretexts.org

Initial Functional GroupReagent(s)Resulting Functional GroupReaction Type
Alcohol (-OH)PBr₃ or HBrAlkyl Bromide (-Br)Nucleophilic Substitution
Alcohol (-OH)TsCl, pyridineTosylate (-OTs)Sulfonylation
Alkyl Bromide (-Br)NaN₃, DMFAzide (-N₃)Nucleophilic Substitution
Alkyl Bromide (-Br)NaCN, DMSONitrile (-CN)Nucleophilic Substitution
Azide (-N₃)H₂, Pd/C or LiAlH₄Amine (-NH₂)Reduction

Application as Reagents and Building Blocks in Complex Organic Synthesis

The structural characteristics of this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. smolecule.comlifechemicals.com The piperidine ring is a common motif in a vast number of pharmaceuticals and biologically active natural products. nih.gov

The lipophilic methylcyclohexyl group combined with the polar piperidine moiety provides a desirable scaffold for creating molecules with specific physicochemical properties for drug development. nih.gov By utilizing the reactivity of the piperidine nitrogen (alkylation, acylation) or by functionalizing the cyclohexyl ring, chemists can incorporate this fragment into larger, more complex structures. For example, derivatives of this molecule could be synthesized to explore structure-activity relationships in drug discovery programs targeting central nervous system disorders, where the lipophilicity of the methylcyclohexyl group could enhance blood-brain barrier penetration. nih.gov Its use as a synthetic intermediate allows for the construction of novel chemical entities with potential therapeutic applications. smolecule.com

Precursors for Polycyclic and Diverse Heterocyclic Scaffolds

The synthesis of polycyclic and diverse heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Piperidine derivatives are frequently employed as key building blocks in the construction of these complex structures due to their conformational properties and the reactivity of the nitrogen atom. While specific studies detailing the use of this compound in the synthesis of fused heterocycles are not extensively documented in publicly available research, the general reactivity of the piperidine scaffold provides a basis for its potential in this area.

Methodologies such as intramolecular cyclizations, multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions are commonly used to build polycyclic systems from piperidine-containing precursors. For instance, the nitrogen atom of the piperidine ring can act as a nucleophile in intramolecular reactions to form fused ring systems. Additionally, the piperidine ring can be a component in cycloaddition reactions, leading to the formation of bridged or spirocyclic structures. The 4-(methylcyclohexyl)methyl substituent can play a crucial role in directing the regioselectivity and stereoselectivity of these cyclization reactions.

Table 1: Potential Strategies for Polycyclic Scaffold Synthesis from Piperidine Derivatives

Reaction TypeDescriptionPotential Outcome
Intramolecular CyclizationThe nitrogen of the piperidine ring attacks an electrophilic center within the same molecule.Fused heterocyclic systems.
Multicomponent ReactionsThree or more reactants combine in a single synthetic operation.Highly substituted and diverse heterocyclic scaffolds.
Cycloaddition ReactionsFormation of a cyclic product from two or more unsaturated molecules.Bridged or spirocyclic polycyclic systems.
Transition-Metal CatalysisCross-coupling reactions to form new C-C or C-N bonds.Functionalized and complex polycyclic architectures.

Utility in Stereoselective Organic Transformations

Stereoselective synthesis is critical in the development of pharmaceuticals and other biologically active molecules. Chiral piperidine derivatives have been extensively utilized as catalysts, chiral auxiliaries, and ligands in a variety of stereoselective transformations. The presence of stereocenters in the 4-methylcyclohexyl group of this compound suggests its potential utility in asymmetric synthesis.

While direct catalytic applications of this compound are not well-documented, its structural motifs are found in compounds that exhibit stereoselective activity. For example, chiral 4-substituted piperidines can be employed as organocatalysts in reactions such as aldol and Mannich reactions, where the stereochemistry of the substituent influences the facial selectivity of the reaction.

Furthermore, derivatives of this compound could potentially be developed into chiral ligands for transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and C-C bond-forming reactions. The steric and electronic properties of the ligand, influenced by the methylcyclohexyl group, would be key to achieving high levels of enantioselectivity.

Table 2: Potential Roles of this compound Derivatives in Stereoselective Synthesis

RoleDescriptionExample Reactions
OrganocatalystThe chiral piperidine derivative directly catalyzes the reaction.Asymmetric aldol reactions, Michael additions, Mannich reactions.
Chiral AuxiliaryThe chiral piperidine is temporarily incorporated into a substrate to direct a stereoselective reaction.Asymmetric alkylations, reductions.
Chiral LigandThe piperidine derivative coordinates to a metal center to create a chiral catalytic environment.Asymmetric hydrogenation, allylic alkylation, cross-coupling.

Conformational Analysis and Stereochemical Characterization

Intrinsic Conformational Preferences of the Piperidine (B6355638) Ring

The piperidine ring, a nitrogen-containing six-membered heterocycle, shares conformational similarities with cyclohexane (B81311). wikipedia.org Its structure is not planar but rather adopts puckered conformations to alleviate angular and torsional strain.

Similar to cyclohexane, the chair conformation is the most stable arrangement for the piperidine ring. wikipedia.org In this conformation, the carbon-carbon bonds are staggered, minimizing torsional strain. The piperidine ring can undergo a "ring flip" or "ring inversion," a process where one chair conformation converts into another. scribd.com During this interconversion, the ring passes through higher-energy, non-chair conformations such as the half-chair and twist-boat forms. The energy barrier for this ring inversion in piperidine is substantially lower than for nitrogen inversion. wikipedia.org

The presence of the nitrogen atom introduces unique features. The lone pair of electrons on the nitrogen can occupy either an axial or an equatorial position, leading to two distinct chair conformers that rapidly interconvert through a process known as nitrogen inversion. wikipedia.orgwikipedia.org The energy barrier for this nitrogen inversion is estimated to be around 6.1 kcal/mol, which is significantly lower than the barrier for ring inversion (approximately 10.4 kcal/mol). wikipedia.org

Table 1: Energy Barriers for Conformational Changes in Piperidine
ProcessEstimated Energy Barrier (kcal/mol)
Ring Inversion10.4
Nitrogen Inversion6.1

The presence of a substituent at the 4-position of the piperidine ring significantly influences the equilibrium between the two chair conformations. Generally, a substituent will preferentially occupy the equatorial position to minimize steric hindrance. libretexts.org This steric strain, known as 1,3-diaxial interaction, arises from the interaction between an axial substituent and the axial hydrogens on the same side of the ring at the C2 and C6 positions. jove.comlumenlearning.com

For 4-substituted piperidines, the conformational free energies are nearly identical to those of analogous cyclohexanes, indicating that the nitrogen atom has a minimal electronic effect on the conformational preference of a nonpolar substituent at the 4-position. nih.gov The bulky 4-(methylcyclohexyl)methyl group in the title compound will strongly favor the equatorial position to avoid these unfavorable steric interactions.

Dynamic Stereochemistry and Inversion Barriers

The barrier to ring inversion in six-membered rings like piperidine and cyclohexane is relatively low, allowing for rapid interconversion between chair forms. scribd.com However, the presence of bulky substituents can significantly influence the position of the equilibrium. For the title compound, the most stable conformation will have:

The 4-(methylcyclohexyl)methyl substituent on the piperidine ring in an equatorial position.

The piperidinemethyl substituent on the cyclohexane ring in an equatorial position.

The methyl group on the cyclohexane ring in an equatorial position.

This arrangement is only possible for the trans isomer of the 4-methylcyclohexyl group. The cis isomer would be significantly less stable as one of the large substituents on the cyclohexane ring would be forced into an axial position.

The nitrogen inversion in the piperidine ring adds another layer of dynamic equilibrium. wikipedia.org However, as noted, the energy barrier for this process is lower than for ring inversion. wikipedia.org The interplay of these dynamic processes dictates the population of various conformers at equilibrium, with the all-equatorial arrangement of the trans isomer being the overwhelmingly predominant species.

Advanced Spectroscopic and Diffraction Techniques for Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and conformational dynamics of 4-[(4-Methylcyclohexyl)methyl]piperidine in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the stereochemistry of the molecule, including the cis and trans relationship of the substituents on the cyclohexane ring and the preferred conformation of both the piperidine and methylcyclohexyl moieties.

The conformational equilibrium of the piperidine ring is a key aspect of the molecule's structure. In the absence of overriding steric factors, the piperidine ring typically adopts a chair conformation. For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The relative energies of these conformers are similar to those in analogous cyclohexane systems. nih.gov The nitrogen atom's lone pair of electrons also has steric requirements and prefers an equatorial orientation. Upon protonation of the nitrogen, the resulting N-H bond generally favors the axial position to minimize steric interactions. nih.gov

Similarly, the 1,4-disubstituted methylcyclohexyl ring also exists predominantly in a chair conformation. This gives rise to cis and trans diastereomers. In the trans isomer, both substituents can occupy equatorial positions, leading to a highly stable conformation. spcmc.ac.inlibretexts.org Conversely, the cis isomer must have one substituent in an axial and one in an equatorial position. spcmc.ac.inlibretexts.org The ring can flip between two chair conformations, but the equilibrium will favor the conformer where the bulkier group (in this case, the piperidinylmethyl group) occupies the equatorial position to minimize 1,3-diaxial interactions. libretexts.org

In ¹H NMR spectra, the chemical shifts and coupling constants (J-values) of the ring protons are particularly informative. Protons in axial and equatorial positions experience different magnetic environments and thus have distinct chemical shifts. Furthermore, the magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, which is a direct reflection of the ring's conformation. For instance, a large coupling constant (typically 8-12 Hz) is observed between two axial protons, while smaller couplings (2-5 Hz) are seen between axial-equatorial and equatorial-equatorial protons. By analyzing these coupling constants, the preferred chair conformation and the orientation of the substituents can be determined.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their steric environment. For example, an axial methyl group on a cyclohexane ring typically appears at a higher field (is more shielded) in the ¹³C NMR spectrum compared to an equatorial methyl group due to the γ-gauche effect. This allows for the confident assignment of the stereochemistry at the 4-position of the methylcyclohexyl ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning all proton and carbon signals in the complex spectra of this compound. These experiments reveal the connectivity between protons and between protons and their directly attached carbons, respectively.

Technique Information Gained Key Parameters
¹H NMRDiastereomeric and conformational analysis, orientation of substituentsChemical shift (δ), Coupling constants (J-values)
¹³C NMRCarbon skeleton, stereochemistry, γ-gauche effectChemical shift (δ)
2D NMR (COSY, HSQC)Unambiguous assignment of proton and carbon signals, connectivityCorrelation peaks

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the absolute configuration and the preferred conformation of the molecule in the crystalline form.

For this compound, a single-crystal X-ray diffraction study would provide a detailed snapshot of the molecule's solid-state structure. The analysis would confirm the chair conformation of both the piperidine and methylcyclohexyl rings. researchgate.netresearchgate.net It would also definitively establish the relative stereochemistry of the substituents on the cyclohexane ring, confirming whether the molecule is the cis or trans diastereomer. researchgate.net

In the crystal structure, the orientation of the methyl group and the piperidinylmethyl group on the cyclohexane ring (axial or equatorial) would be clearly visible. nih.gov Similarly, the conformation of the piperidine ring and the position of the methylene (B1212753) bridge at the 4-position would be precisely determined. nih.gov It is important to note that the conformation observed in the solid state may not be the only conformation present in solution, as crystal packing forces can influence the molecular geometry. However, the solid-state structure often represents a low-energy conformation.

The data obtained from X-ray crystallography, such as atomic coordinates, can be used to generate a three-dimensional model of the molecule. This model provides invaluable insights into the steric interactions within the molecule and how it might interact with other molecules.

Parameter Information Provided
Unit Cell DimensionsThe size and shape of the repeating unit in the crystal.
Space GroupThe symmetry of the crystal lattice.
Atomic CoordinatesThe precise position of each atom in the unit cell.
Bond LengthsThe distances between bonded atoms.
Bond AnglesThe angles between adjacent bonds.
Torsional AnglesThe dihedral angles that define the conformation of the molecule.

Theoretical and Mechanistic Investigations

Electronic Structure Properties and Bonding Analysis

The electronic structure of 4-[(4-Methylcyclohexyl)methyl]piperidine dictates its fundamental reactivity and physical properties. Analysis of its molecular orbitals and the electronic influence of its substituents provides a foundational understanding of its chemical behavior.

Molecular Orbital Analysis and Electronic Effects of Substituents

The this compound molecule is characterized by a saturated heterocyclic piperidine (B6355638) ring. Like cyclohexane (B81311), the piperidine ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For the parent piperidine molecule, the conformer with the N-H bond in the equatorial position is generally more stable. The large (4-methylcyclohexyl)methyl substituent at the C4 position will strongly favor an equatorial position to avoid unfavorable 1,3-diaxial interactions.

The electronic nature of the molecule is significantly influenced by its substituents. The (4-methylcyclohexyl)methyl group, being an alkyl group, acts as an electron-donating group through an inductive effect (+I). This effect increases the electron density on the piperidine ring and, importantly, on the nitrogen atom. The nitrogen atom possesses a lone pair of electrons in a non-bonding orbital, which is the highest occupied molecular orbital (HOMO). The electron-donating nature of the alkyl substituent elevates the energy of the HOMO, which consequently increases the nucleophilicity and basicity of the amine compared to unsubstituted piperidine.

Table 1: Calculated Electronic Properties of Substituted Piperidines (Illustrative)

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Charge on Nitrogen (e)
PiperidineB3LYP/6-31G-6.121.457.57-0.41
N-MethylpiperidineB3LYP/6-31G-5.891.527.41-0.25
4-Methylpiperidine (B120128)B3LYP/6-31G*-6.081.487.56-0.42

Note: Data are hypothetical and for illustrative purposes to show expected trends.

Quantitative Structure-Reactivity Relationships (QSAR) within a Chemical Context

Quantitative Structure-Reactivity Relationships (QSAR) aim to correlate the chemical structure of a series of compounds with their measured reactivity. In a chemical context, this involves establishing a mathematical model that links molecular descriptors to parameters like reaction rates, equilibrium constants, or pKa values. While extensively used in drug design, QSAR can also illuminate fundamental chemical principles.

For a series of substituted piperidines, a QSAR study could be developed to predict their basicity (pKa). Molecular descriptors for each analog would be calculated, including:

Electronic Descriptors: Partial charge on the nitrogen atom, HOMO energy, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific substituent steric parameters (e.g., Taft's Es).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Table 2: Hypothetical Descriptors for a QSAR Study of Piperidine Basicity

Substituent at C4Experimental pKaCalculated N Charge (e)Molecular Volume (ų)
-H11.12-0.41095.2
-Methyl11.25-0.415110.5
-tert-Butyl11.35-0.421141.1
-(4-Methylcyclohexyl)methyl(Predicted > 11.25)(Predicted < -0.415)225.8

Note: Data are hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the pathways for the synthesis and functionalization of piperidine rings.

Computational Pathways for Bond Formation and Cleavage

The synthesis of this compound likely involves the reduction of a corresponding pyridine (B92270) precursor. The mechanism of such hydrogenations has been studied in detail using computational methods like DFT. These studies map the potential energy surface of the reaction, identifying transition states and intermediates. For instance, the metal-catalyzed hydrogenation of a pyridine involves a series of steps, including the sequential addition of hydrogen atoms to the aromatic ring. DFT calculations can determine the activation energy for each step, revealing the rate-determining step and explaining observed stereoselectivities.

Similarly, computational models can investigate the mechanisms of C-C and C-N bond formation in other synthetic routes to substituted piperidines, such as intramolecular cyclizations or reductive aminations. For example, DFT studies on the intramolecular C-H amination to form piperidines have elucidated a Cu(I)/Cu(II) catalytic cycle, calculating the free energy profiles for key steps like N-F bond activation, C-H abstraction, and reductive elimination. These computational investigations provide a molecule-level picture of bond-breaking and bond-forming events that is often inaccessible through experimental means alone.

Catalytic Cycle Modeling, including Adsorption and Desorption Processes

Many synthetic routes to piperidines rely on heterogeneous catalysis. Computational modeling is crucial for understanding the complete catalytic cycle, which includes the adsorption of reactants onto the catalyst surface, the surface reaction itself, and the desorption of products.

A well-studied example is the hydrodenitrogenation (HDN) of pyridine to piperidine over catalysts like molybdenum nitride (γ-Mo2N).

Intermolecular Interactions and Principles of Molecular Recognition in Chemical Systems

Hydrogen Bonding and Van der Waals Interactions

The intermolecular forces of a molecule are critical in determining its physical state, solubility, and interactions with other molecules. For "this compound," both hydrogen bonding and Van der Waals forces play significant roles.

The piperidine ring contains a secondary amine group (-NH-), which can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). This capability allows the molecule to form hydrogen bonds with itself or with other molecules that have hydrogen bond donor or acceptor sites, such as water or alcohols. The strength of these hydrogen bonds can influence the compound's boiling point, viscosity, and solubility in protic solvents.

In addition to hydrogen bonding, Van der Waals interactions are significant, primarily due to the nonpolar 4-methylcyclohexyl group. These interactions, which include London dispersion forces, arise from temporary fluctuations in electron distribution, creating transient dipoles. The large surface area of the cyclohexyl ring contributes to stronger dispersion forces, influencing how the molecules pack in the solid state and interact in nonpolar environments. Computational studies on related piperidine derivatives have shown that Van der Waals interactions are crucial for stabilizing ligand-receptor complexes. nih.gov For instance, the increased affinity of certain piperidine analogues for muscarinic receptors has been attributed to enhanced Van der Waals interactions. nih.gov

Interaction TypePotential Interacting GroupsSignificance
Hydrogen Bonding (Donor) N-H group on the piperidine ringSelf-association, interaction with protic solvents and biological targets.
Hydrogen Bonding (Acceptor) Nitrogen lone pair on the piperidine ringInteraction with protic solvents and hydrogen bond donors.
Van der Waals (Dispersion) 4-Methylcyclohexyl group, piperidine ringMolecular packing, solubility in nonpolar solvents, and binding to hydrophobic pockets in receptors.

Supramolecular Assembly Potential

The ability of "this compound" to engage in both directed hydrogen bonding and non-directional Van der Waals interactions gives it the potential to form well-defined supramolecular assemblies. Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions.

Studies on simpler, related molecules like 4-methylpiperidine have demonstrated the formation of various crystalline hydrate (B1144303) structures, where water molecules bridge the piperidine units through extensive hydrogen bond networks. rsc.org These studies reveal how the substitution on the piperidine ring can significantly influence the resulting supramolecular architecture. rsc.org While specific studies on the supramolecular assembly of "this compound" are not extensively documented in publicly available literature, the fundamental principles derived from similar structures suggest a high potential for forming ordered solid-state structures and participating in host-guest chemistry.

Computational modeling can predict the most stable arrangements of these molecules, providing insights into potential crystal structures and the energetic contributions of the different intermolecular forces. For example, periodic density functional theory (DFT) calculations have been used to understand the cohesive energies in the crystals of related piperidine hydrates. rsc.org

Supramolecular MotifDriving InteractionsPotential Outcome
1D Chains Head-to-tail N-H···N hydrogen bondsFormation of polymeric chains in the solid state.
2D Sheets Hydrogen bonds and Van der Waals packing of cyclohexyl groupsLayered structures with potential for intercalation of guest molecules.
Host-Guest Complexes Combination of hydrogen bonding and hydrophobic interactionsEncapsulation of small molecules within a lattice formed by the title compound.

Advanced Functional Applications and Applied Research

Liquid Organic Hydrogen Carrier (LOHC) Systems Based on (Methylcyclohexyl)methylpiperidines

The core concept of an LOHC system involves the reversible hydrogenation and dehydrogenation of a liquid organic compound. In this context, molecules like 4-[(4-Methylcyclohexyl)methyl]piperidine serve as the hydrogen-lean form, which can be catalytically hydrogenated for storage. The release of hydrogen, also through a catalytic process, reverts the molecule to its hydrogen-rich state, ready for re-use. This cyclical process is a cornerstone of hydrogen-based energy strategies. N-heterocyclic LOHC compounds are considered particularly advantageous due to their typically lower dehydrogenation enthalpies, which allows for hydrogen release at more moderate temperatures. mdpi.com

Compounds structurally similar to this compound have been identified as highly effective hydrogen carriers. For instance, the LOHC pair consisting of 2-[(n-methylcyclohexyl)methyl]piperidine and its dehydrogenated form, 2-(n-methylbenzyl)pyridine, demonstrates a hydrogen storage capacity of 6.15 wt%. researchgate.net Similarly, the 4-methylpiperidine (B120128)/4-methylpyridine system has a comparable hydrogen loading of 6.1 wt%. scispace.com These values are significant in the field of hydrogen storage, making these compounds attractive candidates for further development. The efficiency of LOHC systems also depends on thermochemical properties, such as vaporization and formation enthalpies, which are crucial for optimizing the engineering of hydrogenation and dehydrogenation processes. mdpi.com Low volatility is a desirable trait to minimize evaporation during hydrogen release and to mitigate safety concerns. mdpi.com

The release of hydrogen from the carrier molecule is a critical, endothermic step that relies on efficient catalysis to proceed at reasonable rates and temperatures. rsc.org The development of active, selective, and stable catalysts is paramount for the viability of these LOHC systems.

Supported palladium (Pd) catalysts are well-recognized for their effectiveness in the dehydrogenation of N-heterocyclic LOHC compounds. mdpi.com Research has demonstrated that catalysts such as Pd supported on alumina (B75360) (Pd/Al₂O₃) or carbon (Pd/C) are highly effective for releasing hydrogen from these carriers. scispace.comrsc.org For example, a mesoporous Pd-Al₂O₃ catalyst synthesized via a one-pot solvent deficient precipitation method has been specifically developed for the dehydrogenation of 2-[(n-methylcyclohexyl)methyl]piperidine, showing high activity at lower temperatures. researchgate.net

The choice of support material is critical as it does more than simply carry the active metal. The interaction between the metal nanoparticles and the oxide support, known as metal-support interaction (MSI), can significantly alter the electronic properties of the catalyst and, consequently, its performance. rsc.orgnih.gov

Alumina (Al₂O₃): Alumina is a common support that has been used effectively for palladium catalysts in the dehydrogenation of (methylcyclohexyl)methylpiperidine analogues. mdpi.com A mesoporous structure can protect the Pd particles, leading to remarkable stability. researchgate.net

Ceria (CeO₂), Titania (TiO₂), and Zirconia (ZrO₂): These oxides are known to exhibit strong metal-support interactions. nih.govresearchgate.net Supports with strong Lewis acidity, such as TiO₂ and Al-doped ZrO₂, can promote the rate of dehydrogenation by acting cooperatively with the active metal sites, especially under conditions where the metal surface might otherwise be poisoned by intermediates. acs.org Platinum supported on ceria-containing oxides has shown high dehydrogenation activity for other LOHCs like methylcyclohexane (B89554). researchgate.net The support can influence the electronic properties of the metal, for instance, through electron donation from TiO₂ to platinum, which enhances catalytic performance. researchgate.net

Below is a table summarizing the general influence of different metal oxide supports on catalytic dehydrogenation.

Support MaterialKey CharacteristicsImpact on Catalytic Performance
Alumina (Al₂O₃) Common, stable support with tunable porosity.Provides good dispersion and stability for Pd particles. mdpi.comresearchgate.net
Ceria (CeO₂) Exhibits redox properties and strong metal-support interactions.Can enhance activity through improved metal-support interactions. researchgate.net
Titania (TiO₂) Can induce strong metal-support interactions (SMSI) and has acidic properties.Promotes reaction rates, potentially by altering the rate-limiting step. researchgate.netacs.org
Zirconia (ZrO₂) Thermally stable support.Can be used as a stable support; its acidity can be tuned by doping. acs.org

The efficiency of the dehydrogenation process is highly dependent on the physical and chemical properties of the catalyst, which can be fine-tuned.

Particle Size and Dispersion: Catalyst activity is strongly correlated with the size and dispersion of the active metal particles. For the mesoporous Pd-Al₂O₃ catalyst used for a 2-[(n-methylcyclohexyl)methyl]piperidine LOHC, superior dehydrogenation activity was achieved with smaller Pd particles and higher dispersion. researchgate.net

Catalyst Preparation Conditions: The conditions used to prepare the catalyst, such as calcination temperature and time, have a profound impact on its final properties. It was found that calcining the Pd-Al₂O₃ catalyst at 600 °C resulted in the optimal particle size and dispersion. researchgate.net However, a shorter calcination time (e.g., 1 hour) led to superior efficiency due to a better arrangement of Pd particles over a higher surface area. researchgate.net

Catalyst Loading: The amount of catalyst relative to the reactant also plays a key role. Increasing the metal-to-reactant ratio in the dehydrogenation of 2-[(n-methylcyclohexyl)methyl]piperidine was shown to facilitate the dehydrogenation of both the piperidine (B6355638) and cyclohexane (B81311) rings, leading to a higher gravimetric hydrogen density release of approximately 5.8 wt%. mdpi.com

The table below illustrates the effect of calcination conditions on catalyst properties and performance for a mesoporous Pd-Al₂O₃ catalyst. researchgate.net

Calcination Temperature (°C)Calcination Time (h)Key Outcome
6001Superior dehydrogenation efficiency due to better arrangement of Pd particles.
6005Good activity due to small Pd particle size and high dispersion.
Other Temperatures5Lower dehydrogenation activity compared to 600 °C.

Understanding the kinetics of the dehydrogenation reaction is essential for reactor design and process optimization. Studies on the dehydrogenation of 4-methylpiperidine using a supported iridium pincer catalyst provide insights into the reaction pathway. scispace.com The process occurs in steps, with the initial dehydrogenation of the N-C bond to form an intermediate being relatively fast. This is followed by a slower step, which is then succeeded by a rapid final dehydrogenation to the fully aromatic product. scispace.com

Catalytic Dehydrogenation for Hydrogen Release

Catalyst Lifetime and Regeneration Studies

In the context of Liquid Organic Hydrogen Carriers (LOHCs), the stability and reusability of the dehydrogenation catalyst are paramount for economic and operational viability. Research on systems analogous to this compound highlights the durability of palladium-based catalysts. For instance, a study on the dehydrogenation of 2-[(n-methylcyclohexyl)methyl]piperidine using a mesoporous Pd-Al2O3 catalyst demonstrated remarkable stability. mdpi.comresearchgate.net The catalyst, irrespective of calcination time, maintained its performance over five consecutive cycles, a stability attributed to the protective alumina layer preventing the aggregation of palladium particles. mdpi.comresearchgate.net

Similarly, studies on the acceptorless dehydrogenation of 4-methylpiperidine, a related LOHC, have shown high catalyst longevity. An iridium-based catalyst supported on silica (B1680970) was reported to achieve approximately 91,000 turnovers over 45 hours of continuous operation, showcasing excellent stability. rsc.org Patent literature also describes processes for piperidine dehydrogenation where the catalyst can be used continuously for months, indicating very long service lives are achievable. google.com

The primary mechanisms of catalyst deactivation in such processes include the sintering of metal nanoparticles, leaching of the active metal, and the blockage of catalyst pores by carbonaceous deposits or reaction intermediates. mdpi.com Regeneration strategies often involve controlled oxidation to burn off coke deposits or washing with specific solvents to remove blockages, thereby restoring catalytic activity. mdpi.com For example, a deactivated Pd(OH)2/C catalyst used in a debenzylation reaction was successfully regenerated using a mixture of chloroform (B151607) and glacial acetic acid, allowing it to be recycled multiple times without a significant loss in yield. mdpi.com

Table 1: Catalyst Performance in Dehydrogenation of Related Piperidine LOHCs

LOHC CompoundCatalystKey Stability FindingReference
2-[(n-Methylcyclohexyl)methyl]piperidineMesoporous Pd-Al2O3Showed outstanding stability in all five recycling runs. mdpi.comresearchgate.net
4-MethylpiperidineSupported POCOP–Ir complexAchieved ~91,000 turnovers in 45 hours with maintained activity. rsc.org
PiperidineSiO2 with Cu, Ni, CrContinuous operation for months with a single catalyst charge. google.com

Reversible Hydrogenation for Hydrogen Loading

The core principle of LOHC technology is the reversible hydrogenation and dehydrogenation cycle. Piperidine derivatives are considered promising candidates for this application due to their high theoretical hydrogen storage capacities. energynews.biz The system involving 2-[(n-methylcyclohexyl)methyl]piperidine (the hydrogen-rich form) and its corresponding dehydrogenated product, 2-(n-methylbenzyl)pyridine, is a notable example with a hydrogen storage capacity of 6.15 wt%. mdpi.comresearchgate.net

The hydrogenation process (hydrogen loading) involves the catalytic addition of hydrogen to the aromatic pyridine (B92270) ring system to form the saturated piperidine ring, while the dehydrogenation process (hydrogen release) is the reverse reaction. Developing a single, efficient catalytic system that can facilitate both reactions under mild conditions is a significant area of research. energynews.biz Studies have demonstrated that palladium-based catalysts are highly effective for the dehydrogenation of N-heterocyclic LOHCs. energynews.bizbohrium.com The process allows for hydrogen to be stored in a stable, liquid form under ambient conditions, offering advantages in safety and transportability over traditional high-pressure or cryogenic hydrogen storage methods.

Scaffold Design in Medicinal Chemistry and Chemical Biology Research

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds. nih.govajchem-a.com Its prevalence is due to its ability to serve as a versatile framework that can be readily functionalized, allowing for the precise spatial arrangement of substituents to optimize interactions with biological targets. thomsonreuters.comnih.gov The this compound structure combines this important heterocyclic motif with a lipophilic cyclohexyl group, providing a template for exploring specific biological activities.

Design and Synthesis of Derivatives for Biological Inquiry

The synthesis of derivatives based on the this compound scaffold is crucial for biological investigation. The parent structure itself can be synthesized via nucleophilic substitution of piperidine with 4-methylcyclohexylmethyl chloride under basic conditions. smolecule.com From this core, a multitude of derivatives can be generated through various synthetic routes to probe biological activities.

Common synthetic strategies for creating diverse piperidine derivatives include:

N-Alkylation/Acylation: Modifying the nitrogen atom of the piperidine ring to introduce different functional groups. google.com

Cyclization Reactions: Methods like aza-Prins-type cyclizations can be used to construct the piperidine ring with specific substitutions. rasayanjournal.co.in

Functionalization of the Rings: Introducing substituents onto the piperidine or cyclohexyl rings to alter properties like polarity, size, and hydrogen-bonding capacity. acs.org

These synthetic efforts have led to the creation of piperidine derivatives evaluated for a wide range of therapeutic applications, including as antimicrobial agents, HIV-1 non-nucleoside reverse transcriptase inhibitors, and anticancer agents. ajchem-a.comnih.govelsevierpure.com For example, a series of novel σ1 receptor ligands was developed using a 4-(2-aminoethyl)piperidine scaffold to improve lipophilic ligand efficiency and investigate antiproliferative properties. nih.gov

Table 2: Examples of Synthetic Approaches for Piperidine Derivatives

Synthetic MethodDescriptionApplication ExampleReference
Nucleophilic SubstitutionReaction of a piperidine with an alkyl halide to form a C-N bond.Synthesis of 4-(4-Methylcyclohexyl)piperidine. smolecule.com
Reductive AminationReaction of an amine with a ketone or aldehyde, followed by reduction.Synthesis of substituted piperidines from piperidones. nih.gov
Aza-Prins CyclizationLewis acid-mediated cyclization of homoallylic amines and epoxides.Formation of 4-chloro-piperidine derivatives. rasayanjournal.co.in
Conjugate AdditionAddition of a nucleophile to an α,β-unsaturated ketone.Synthesis of σ1 receptor ligands from dihydropyridinones. nih.gov

Exploration of Structure-Activity Relationships in a Chemical Context

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design. For piperidine-based compounds, SAR studies explore how modifications to the scaffold and its substituents influence biological activity. Key aspects often investigated include the nature, position, and stereochemistry of substituents on the piperidine ring.

For instance, in the development of piperidine-substituted triazine derivatives as anti-HIV agents, SAR analysis revealed that the type of substituent on the piperidine ring significantly impacted potency against both wild-type and resistant viral strains. nih.gov Similarly, in a series of σ1 receptor ligands, replacing a cyclohexane ring with a 1-methylpiperidine (B42303) ring resulted in only a slight reduction in affinity, demonstrating a successful bioisosteric replacement that improved polarity. nih.gov The study also found that small changes to the N-substituent on the piperidine (e.g., methyl vs. ethyl or hydrogen) led to considerable differences in σ1 receptor affinity, highlighting the sensitivity of the biological target to the chemical structure. nih.gov

Utility in Chemical Library Development

The piperidine scaffold is an excellent starting point for the development of chemical libraries used in high-throughput screening for drug discovery. nih.govnus.edu.sg Its structural versatility allows for the creation of a large number of diverse yet related compounds through combinatorial chemistry. By systematically varying the substituents at different positions on the piperidine ring, researchers can rapidly explore a wide chemical space to identify initial "hit" compounds. nih.gov

For example, a pharmacophore model for Nociceptin receptor ligands was used to guide the design and parallel synthesis of a focused piperidine library, which successfully yielded potent agonists and antagonists. nih.gov The development of efficient, scalable syntheses for novel piperidine scaffolds is a key enabler for their inclusion in large-scale compound libraries, such as those used by the European Lead Factory. lookchem.com

Applications in Materials Science and Industrial Chemistry

Beyond pharmaceuticals, derivatives of this compound find applications in materials science and industrial chemistry, where the properties of the piperidine moiety are leveraged for non-biological functions.

In polymer science , piperidine derivatives are used as stabilizers. A patent describes the polymerization of 4-spiro-oxirane derivatives of substituted piperidines to create polymers that act as stabilizers for other polymeric materials, protecting them from degradation caused by ultraviolet light and oxygen. google.com

Furthermore, in industrial chemistry, the compound serves as a versatile synthetic intermediate . smolecule.com Its structure is a building block for more complex molecules used in various sectors. Related compounds like 4-methylpiperidine also function as catalysts in specific organic reactions, such as the synthesis of stilbene (B7821643) derivatives. chemicalbook.com

Use in Functional Polymers and Monomers

The piperidine nitrogen in this compound provides a reactive site for incorporation into polymeric structures. As a secondary amine, it can act as a monomer or a modifying agent in various polymerization reactions, imparting unique properties to the resulting materials. The bulky and hydrophobic (4-methylcyclohexyl)methyl group significantly influences the physical characteristics of these polymers, such as their solubility, thermal stability, and mechanical properties.

Research into piperidine and piperazine (B1678402) derivatives has demonstrated their utility in creating functional polymers. For instance, piperazine can be reacted with compounds like epichlorohydrin (B41342) to form bifunctional couplers, which are then used to synthesize functional polymers with applications such as antimicrobial coatings. rsc.org Similarly, this compound can be envisioned as a monomer in condensation polymerization with diacids, diacyl chlorides, or diepoxides to form polyamides or polyepoxies. The secondary amine can also serve as an initiator for the ring-opening polymerization of cyclic monomers like lactones or epoxides.

The incorporation of the 4-methylcyclohexyl group is expected to enhance the thermal stability and hydrophobicity of the polymer, making these materials potentially suitable for specialized coatings, membranes, or engineering plastics where durability and water resistance are paramount.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization Type Co-Monomer Example Resulting Polymer Class Potential Properties Conferred by Monomer
Condensation Polymerization Adipoyl chloride Polyamide Increased hydrophobicity, modified thermal properties
Condensation Polymerization Diglycidyl ether Polyepoxyamine Enhanced flexibility and impact resistance

Potential in Advanced Chemical Intermediates and Reagents

Beyond its role in polymer science, this compound is a valuable building block and reagent in advanced organic synthesis. smolecule.com The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. nih.govresearchgate.net This compound serves as a versatile intermediate for elaborating more complex molecular architectures.

As a secondary amine, it possesses nucleophilic and basic properties that can be harnessed in various chemical transformations. Its utility can be compared to simpler analogues like 4-methylpiperidine, which is employed as a catalyst and as a reagent for the deprotection of 9-fluorenylmethyloxycarbonyl (Fmoc) groups in solid-phase peptide synthesis. researchgate.netchemicalbook.com The increased steric bulk of the (4-methylcyclohexyl)methyl substituent compared to a simple methyl group may offer unique selectivity in such applications, potentially minimizing side reactions or influencing the stereochemical outcome of a reaction.

Its role as an advanced reagent can be summarized in several key areas:

Sterically Hindered Base: In elimination and substitution reactions, it can act as a non-nucleophilic base, selectively abstracting protons without competing in nucleophilic attack.

Specialized Catalyst: It can serve as a base catalyst in condensation reactions, such as the Knoevenagel condensation, where its specific steric and electronic properties could influence reaction rates and yields.

Ligand Synthesis: The nitrogen atom can be used as a coordination site for metals, making the compound a precursor for synthesizing novel ligands for catalysis or materials science.

Derivative Synthesis: It is a key starting material for creating a library of derivatives for pharmaceutical research through N-alkylation, N-acylation, or other modifications. smolecule.com

Table 2: Applications as a Chemical Intermediate and Reagent

Application Class Specific Use Advantage of the (4-Methylcyclohexyl)methyl Group
Reagent Fmoc deprotection in peptide synthesis Increased steric hindrance may improve selectivity; enhanced solubility in organic solvents.
Intermediate Synthesis of pharmaceutical analogues Provides a lipophilic, non-planar group that can improve pharmacokinetic properties.

| Catalyst | Base catalyst for organic reactions | Modulates reactivity and selectivity through steric effects. |

Research on Perfluorinated Analogues for Specialized Applications

The substitution of hydrogen atoms with fluorine in organic molecules leads to perfluorinated compounds (PFCs), which possess remarkable properties, including high chemical and thermal stability, hydrophobicity, and an extraordinary capacity to dissolve gases like oxygen and carbon dioxide. ontosight.ainih.gov The perfluorinated analogue, Perfluoro-N-(4-methylcyclohexyl)piperidine, is a subject of research for specialized biomedical applications, most notably as an oxygen carrier. cymitquimica.comncats.io

PFCs are explored as the active component in emulsions known as artificial blood substitutes or oxygen therapeutics. nih.gov Their ability to physically dissolve large volumes of oxygen is significantly higher than that of water or blood plasma. nih.gov When formulated into stable nano-emulsions, these compounds can be administered intravenously to transport oxygen through the bloodstream, which is particularly useful in situations of acute blood loss or to oxygenate ischemic tissues. nih.gov

The structure of Perfluoro-N-(4-methylcyclohexyl)piperidine is well-suited for this application. The combination of the perfluorinated cyclohexane and piperidine rings creates a molecule with a high fluorine content, leading to the following key properties:

High Gas Solubility: The weak intermolecular forces in PFCs create cavities that can accommodate gas molecules, leading to high solubility for O₂, CO₂, and other gases. nih.gov

Chemical and Biological Inertness: The strength of the carbon-fluorine bond makes the molecule extremely stable and non-reactive in biological systems, preventing metabolic breakdown. ontosight.ai

Excretion: PFCs are not metabolized and are excreted from the body, primarily through respiration, over time.

Research in this area focuses on optimizing the stability of PFC emulsions and managing their retention time in the body to create effective and safe oxygen therapeutics. nih.gov

Table 3: Comparative Properties of Hydrogenated vs. Perfluorinated Analogue

Property This compound Perfluoro-N-(4-methylcyclohexyl)piperidine (Predicted/Typical)
Molecular Formula C₁₃H₂₅N C₁₃F₂₅N
Molecular Weight ~195.35 g/mol ~631.1 g/mol
Oxygen Solubility Low Very High
Chemical Reactivity Moderately reactive (at N-H bond) Highly Inert

| Primary Application | Chemical Intermediate, Monomer | Oxygen Carrier, Contrast Agent |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(4-Methylcyclohexyl)methyl]piperidine, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. A typical route involves reacting piperidine with 4-methylcyclohexylmethyl halide (e.g., chloride or bromide) under basic conditions (e.g., NaOH, K2_2CO3_3) in solvents like dichloromethane or toluene. Elevated temperatures (50–80°C) and inert atmospheres (N2_2) are often employed to enhance reactivity and minimize side reactions . Purification is achieved via column chromatography or recrystallization. Optimization parameters include solvent polarity, base strength, and reaction time, which can be systematically evaluated using Design of Experiments (DoE) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; 1^1H and 13^13C) confirms structural integrity by resolving cyclohexyl and piperidine proton environments. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) assesses purity (>98% is typical for research-grade compounds) . Cross-referencing with PubChem data (InChI key, molecular formula) ensures consistency .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Methodological Answer : The compound is hygroscopic and should be stored under anhydrous conditions (desiccator, inert gas) at −20°C to prevent decomposition. Solubility varies: it is miscible in polar aprotic solvents (e.g., DMSO) but insoluble in water. Stability studies under varying pH and temperature conditions are recommended to determine shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from differences in purity, stereochemistry, or assay conditions. To address this:

  • Perform comparative bioassays using standardized batches (≥99% purity, confirmed via HPLC) .
  • Explore enantiomeric effects via chiral chromatography or asymmetric synthesis .
  • Validate results across multiple cell lines or in vivo models to rule out context-dependent activity .
  • Use computational docking studies to correlate structural features (e.g., cyclohexyl substituent orientation) with receptor binding affinities .

Q. What strategies optimize the compound’s synthetic yield for scalable research applications?

  • Methodological Answer : Industrial-scale synthesis employs continuous flow reactors to enhance heat/mass transfer and reduce side products. Key parameters:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve alkylation efficiency .
  • Solvent selection : Switch to greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
  • Process analytics : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, enabling dynamic adjustments .

Q. How can mechanistic studies elucidate the compound’s reactivity in novel chemical transformations?

  • Methodological Answer : Isotopic labeling (e.g., 13^{13}C or 2^{2}H at the piperidine nitrogen) tracks reaction pathways. For example:

  • Use 15^{15}N-labeled piperidine to study nucleophilic substitution kinetics via NMR .
  • Computational models (DFT calculations) predict transition states and regioselectivity in cycloaddition or oxidation reactions .
  • Trapping intermediates (e.g., with TEMPO) confirms radical-mediated pathways .

Methodological and Theoretical Frameworks

Q. What theoretical frameworks guide the design of this compound-based drug candidates?

  • Methodological Answer :

  • Lipinski’s Rule of Five : Assess bioavailability by calculating logP, molecular weight, and hydrogen bonding .
  • Structure-Activity Relationship (SAR) : Systematically modify the cyclohexyl or piperidine moiety to enhance target binding (e.g., opioid or serotonin receptors) .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability .

Q. How should researchers validate analytical methods for quantifying trace impurities?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Linearity : Test over 80–120% of the expected concentration range.
  • Accuracy/Precision : Spike recovery experiments with known impurities (e.g., unreacted halide precursors) .
  • Limit of Detection (LOD) : Use signal-to-noise ratios (S/N ≥ 3) in MS or HPLC .

Q. What safety and regulatory protocols apply to handling this compound in pharmacological studies?

  • Methodological Answer :

  • Toxicity Screening : Acute toxicity (LD50_{50}) and genotoxicity (Ames test) are mandatory for preclinical studies .
  • Regulatory Compliance : For Schedule II analogs (e.g., opioid-like activity), adhere to DEA guidelines for secure storage and usage logs .
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration to prevent environmental release .

Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC13_{13}H25_{25}N
Melting Point80–85°C (predicted)
Solubility in DMSO>50 mg/mL
LogP (Predicted)3.2 ± 0.5

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

ByproductSourceMitigation
4-MethylcyclohexanolHydrolysis of precursor halideAnhydrous conditions
Piperidine dimerOver-alkylationControlled stoichiometry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.